Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
CAS No.: 41859-58-9
Cat. No.: VC0194449
Molecular Formula: C21H24ClNO4
Molecular Weight: 389.88
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41859-58-9 |
|---|---|
| Molecular Formula | C21H24ClNO4 |
| Molecular Weight | 389.88 |
| IUPAC Name | ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |
| Standard InChI | InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24) |
| SMILES | CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Properties
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is a complex organic compound characterized by multiple functional groups, including an ethyl ester moiety, a phenoxy group, and a chlorobenzoyl amine component. The compound is formally recognized as Bezafibrate Impurity D in pharmaceutical contexts, particularly within European Pharmacopoeia standards .
Basic Chemical Properties
The fundamental chemical characteristics of this compound are presented in Table 1, providing essential information for its identification and characterization.
Table 1: Basic Chemical Properties of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Structural Representation
The molecular structure of this compound can be represented through various notation systems, which are essential for unambiguous identification in chemical databases and literature. The structural identifiers are detailed in Table 2.
Table 2: Structural Notations for Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Alternative Nomenclature
The compound is known by several alternative names in scientific and commercial contexts, as detailed in Table 3.
Table 3: Alternative Names for Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Pharmaceutical Significance
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate holds significant importance in the pharmaceutical industry, particularly in the context of quality control for antihyperlipidemic medications.
Relationship to Bezafibrate
The compound is primarily known as an impurity in bezafibrate, which is a medication used to manage cholesterol and triglyceride levels in the blood. This relationship is critical for pharmaceutical quality assessment and regulatory compliance.
Role in Pharmaceutical Quality Control
As a recognized impurity in bezafibrate formulations, this compound serves as an important marker for quality control purposes. European Pharmacopoeia (EP) identifies it specifically as "Bezafibrate EP Impurity D" , indicating its formal recognition in pharmaceutical regulatory frameworks.
Analytical Reference Standard
Chemical Structure and Physical Properties
The physical and chemical properties of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate are directly influenced by its molecular structure, which contains several distinct functional groups.
Functional Groups
The compound contains several key functional groups that contribute to its chemical behavior:
-
Ethyl ester group (-COOC2H5) - Contributes to hydrophobicity and potential for hydrolysis
-
Phenoxy linkage (-O-phenyl) - Provides rigidity and aromatic character
-
Chlorobenzoyl amino group - Contains an amide bond and chlorine substituent on an aromatic ring
-
Geminal dimethyl group - Creates steric hindrance around the ester functionality
These structural features likely influence the compound's solubility, reactivity, and stability under various conditions.
Physical Characteristics
Based on its structure, this compound would typically exhibit properties associated with esters and aromatic compounds, including:
-
Limited water solubility due to its predominantly hydrophobic character
-
Good solubility in organic solvents such as methanol, ethanol, and dichloromethane
-
Moderate thermal stability, with potential degradation at elevated temperatures
-
Susceptibility to hydrolysis under acidic or basic conditions, particularly at the ester linkage
The presence of the chlorobenzoyl group also suggests potential biological activity, which may be of interest in pharmaceutical research contexts .
| Hazard Type | Description | Reference |
|---|---|---|
| Acute Toxicity | Classified as harmful if swallowed | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | |
| Usage Restrictions | For research use only. Not for human or veterinary use |
Applications in Research and Analysis
Pharmaceutical Quality Control
The primary application of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is in pharmaceutical quality control, specifically:
-
As a reference standard for High-Performance Liquid Chromatography (HPLC) analysis of bezafibrate
-
For method development and validation in pharmaceutical testing
-
In stability studies of bezafibrate formulations
-
For impurity profiling according to pharmacopoeial standards
Analytical Methodologies
This compound typically serves as a comparative standard in analytical procedures such as:
-
HPLC with UV detection
-
Liquid chromatography-mass spectrometry (LC-MS)
-
Spectroscopic methods for structural confirmation
-
Stability-indicating analytical procedures
The compound is typically supplied in small quantities appropriate for analytical purposes, with purity levels exceeding 95%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume